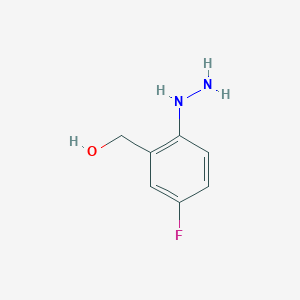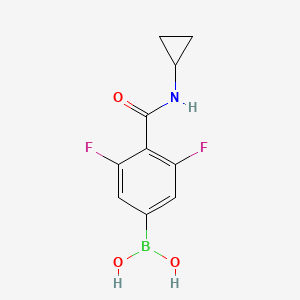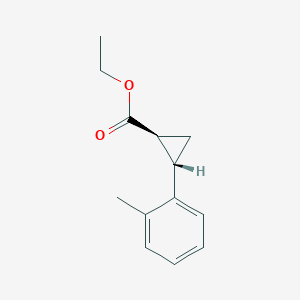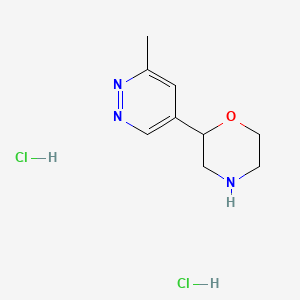
2-(6-methylpyridazin-4-yl)morpholine diHCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpyridazin-4-yl)morpholine dihydrochloride is a chemical compound that features a morpholine ring attached to a pyridazine ring with a methyl substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridazin-4-yl)morpholine dihydrochloride typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the pyridazine ring using methylating agents such as methyl iodide.
Attachment of the Morpholine Ring: The morpholine ring is attached to the pyridazine ring through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group on the pyridazine ring.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-(6-methylpyridazin-4-yl)morpholine dihydrochloride involves scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridazin-4-yl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine in the presence of a suitable leaving group on the pyridazine ring.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyridazine ring.
Reduction: Formation of reduced derivatives of the pyridazine ring.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
2-(6-Methylpyridazin-4-yl)morpholine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-methylpyridazin-4-yl)morpholine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridazin-4-yl)piperidine
- 2-(6-Methylpyridazin-4-yl)pyrrolidine
- 2-(6-Methylpyridazin-4-yl)thiomorpholine
Uniqueness
2-(6-Methylpyridazin-4-yl)morpholine dihydrochloride is unique due to the presence of both the morpholine and pyridazine rings, which confer specific chemical and biological properties. The combination of these rings allows for unique interactions with biological targets and distinct reactivity patterns in chemical reactions.
Properties
Molecular Formula |
C9H15Cl2N3O |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
2-(6-methylpyridazin-4-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-7-4-8(5-11-12-7)9-6-10-2-3-13-9;;/h4-5,9-10H,2-3,6H2,1H3;2*1H |
InChI Key |
DKUAFVISBUJTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=N1)C2CNCCO2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hydroxy-3-methyloxolan-2-yl]purin-6-yl]benzamide](/img/structure/B14037697.png)
![(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037705.png)
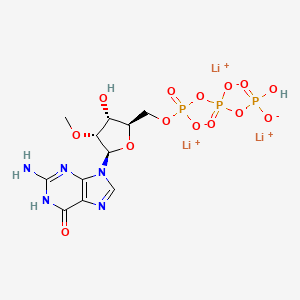

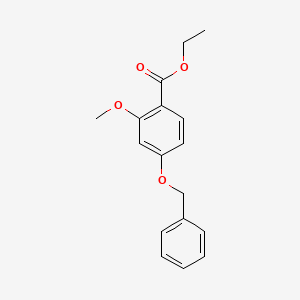
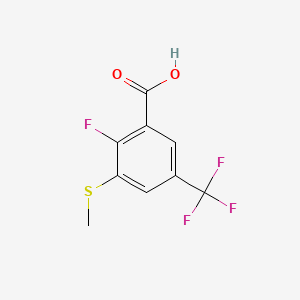

![Methyl 1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14037727.png)
![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14037731.png)
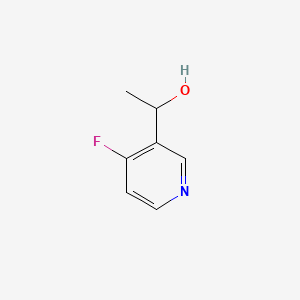
![(1s,4s)-2-(3-Trifluoromethyl benzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14037736.png)
